molecular formula C14H21NO5S B3022849 (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine CAS No. 436099-59-1

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine

Cat. No.: B3022849
CAS No.: 436099-59-1
M. Wt: 315.39 g/mol
InChI Key: YOFTZWVIPGPJHN-UHFFFAOYSA-N
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Description

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine is an organic compound that features both methoxy and methylsulfanyl functional groups

Safety and Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine" . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine typically involves the reaction of 2-methoxy-1-methyl-ethylamine with 4-methylsulfanyl-benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-phenyl)-amine
  • (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-ethyl)-amine
  • (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-propyl)-amine

Uniqueness

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

436099-59-1

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

1-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;oxalic acid

InChI

InChI=1S/C12H19NOS.C2H2O4/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11;3-1(4)2(5)6/h4-7,10,13H,8-9H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

YOFTZWVIPGPJHN-UHFFFAOYSA-N

SMILES

CC(COC)NCC1=CC=C(C=C1)SC

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)SC.C(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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